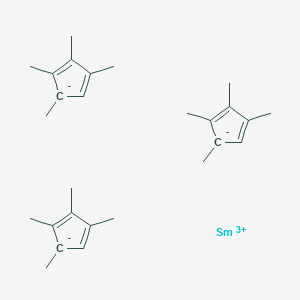

![molecular formula C12H16N2 B122279 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine CAS No. 151860-17-2](/img/structure/B122279.png)

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine

Overview

Description

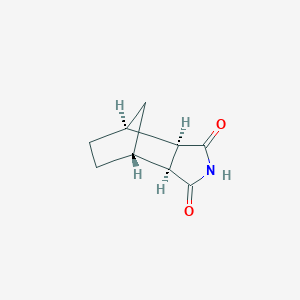

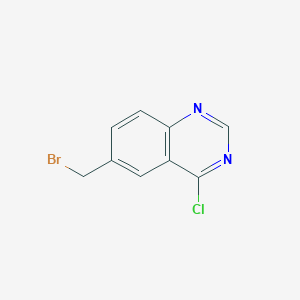

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a chemical compound with the molecular formula C12H16N2 . It is also known as {3-benzyl-3-azabicyclo [3.1.0]hexan-6-yl}methanamine dihydrochloride .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, such as 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine, has been reported in several studies . One approach involves the annulation of a cyclopropane cycle to 3-pyrrolines, more often maleimides . Another method employs direct oxidative cyclopropanation of maleimides with aryl methyl ketones in the presence of a copper catalyst .Molecular Structure Analysis

The molecular structure of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine consists of a benzyl group attached to a 3-azabicyclo[3.1.0]hexan-6-amine core . The InChI code for this compound is 1S/C12H16N2.2ClH/c14-6-11-12-8-15 (9-13 (11)12)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine include a molecular weight of 275.22 . It is a powder at room temperature .Scientific Research Applications

Antiviral Medications

6,6-DMABH is a key component in several antiviral medications. For instance, it plays a crucial role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus .

COVID-19 Treatment

6,6-DMABH also plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Efficient Synthesis

To enable more efficient synthesis of 6,6-DMABH, scientists have developed an innovative approach that utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis .

Pharmaceutical Intermediate

6,6-DMABH is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .

Heterocyclic Scaffolds

Heterocyclic scaffolds containing nitrogen, such as 6,6-DMABH, are commonly found as the central structures in numerous active pharmaceuticals and natural products .

Catalytic Hydrogenation Reaction

One of the methods for the synthesis of 3-azabicyclo[3.1.0]hexane scaffolds involves a catalytic hydrogenation reaction .

Safety and Hazards

The safety information for 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound has a GHS07 signal word of “Warning” and precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir , a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332 , an oral medication used for the treatment of COVID-19 .

Result of Action

The result of the action of 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine is likely the inhibition of viral replication, given its role in the synthesis of antiviral medications . This would result in a decrease in viral load and potentially the alleviation of symptoms associated with viral infections.

properties

IUPAC Name |

3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c13-12-10-7-14(8-11(10)12)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWZOKHOIEDMSLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C2N)CN1CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20934353 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

CAS RN |

151860-17-2 | |

| Record name | 3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20934353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

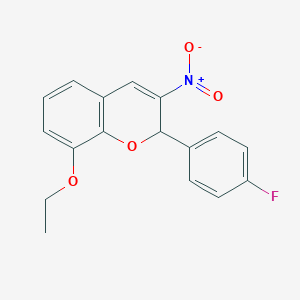

![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)

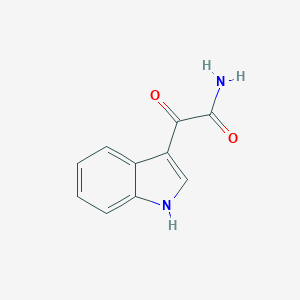

![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)